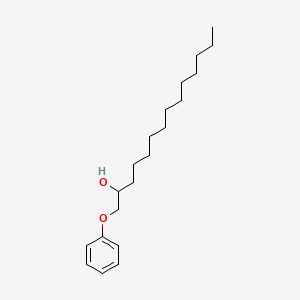
2-Tetradecanol, 1-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxy-2-tetradecanol is an organic compound with the molecular formula C20H34O2. It is characterized by the presence of a phenoxy group attached to a tetradecanol chain. This compound is a secondary alcohol and an ether, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenoxy-2-tetradecanol can be synthesized through the reaction of phenol with 2-tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-Phenoxy-2-tetradecanol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality 1-Phenoxy-2-tetradecanol .
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxy-2-tetradecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include phenoxy-substituted ketones, carboxylic acids, and halogenated derivatives .
Scientific Research Applications
1-Phenoxy-2-tetradecanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Phenoxy-2-tetradecanol involves its interaction with cellular membranes and proteins. The phenoxy group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can disrupt cellular processes and inhibit the growth of microorganisms . Additionally, the hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function .
Comparison with Similar Compounds
1-Phenoxy-2-decanol: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
1-Phenoxy-2-dodecanol: Another similar compound with a slightly shorter carbon chain, affecting its solubility and reactivity.
Uniqueness: 1-Phenoxy-2-tetradecanol is unique due to its longer carbon chain, which provides enhanced hydrophobic properties and makes it suitable for applications requiring increased lipid solubility and membrane interaction .
Properties
CAS No. |
139301-06-7 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-phenoxytetradecan-2-ol |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-12-15-19(21)18-22-20-16-13-11-14-17-20/h11,13-14,16-17,19,21H,2-10,12,15,18H2,1H3 |
InChI Key |
WWPKERGGWYAURZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(COC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[[2,2'-Bithieno[3,2-b]pyridine]-7,7'-diylbis(oxy)]bis(3-fluoroaniline)](/img/structure/B13694102.png)

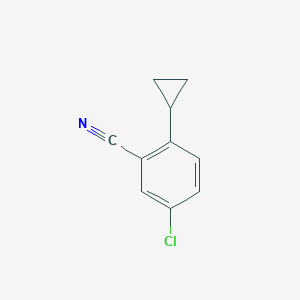
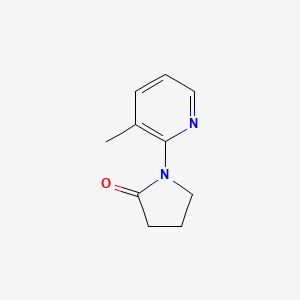
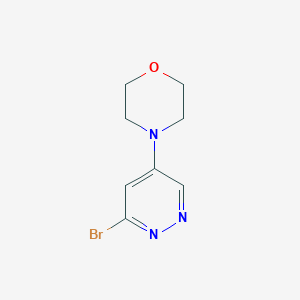
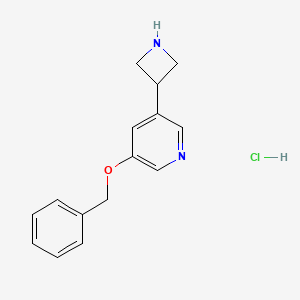
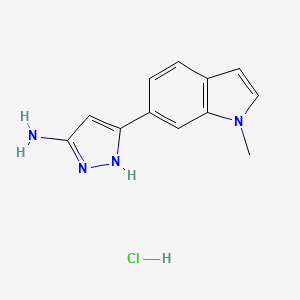
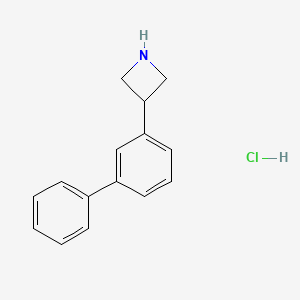

![3-[5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13694163.png)
![Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate](/img/structure/B13694169.png)
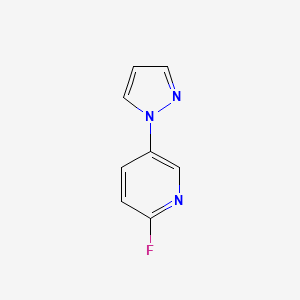
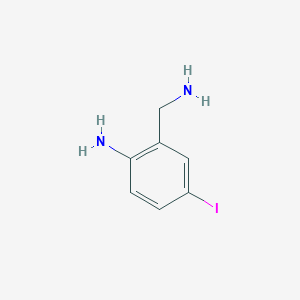
phosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate](/img/structure/B13694181.png)
